N-(2-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
This compound features a 1,2-dihydropyridin-2-one core substituted with a piperidine-1-sulfonyl group at position 5 and an acetamide-linked 2-chloro-4-fluorophenyl moiety. The chloro-fluorophenyl group enhances lipophilicity and metabolic stability, while the piperidine-sulfonyl moiety may improve solubility and target binding .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O4S/c19-15-10-13(20)4-6-16(15)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOAOPYGVWVVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound that has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C16H14ClFN2O3S
- Molecular Weight : 400.9 g/mol
This compound features a piperidine moiety, which is known for its significant pharmacological properties, including antimicrobial and anti-inflammatory activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical functionalities. The synthesis often includes the formation of the piperidine ring and subsequent modifications to introduce the chloro and fluoro substituents.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine structures demonstrate efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The standardized disc agar diffusion method has been employed to evaluate the antimicrobial activity against various pathogens including Staphylococcus aureus and Pseudomonas fluorescens .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Inhibition of AChE can have implications for treating neurodegenerative diseases such as Alzheimer's .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The presence of the piperidine and sulfonamide groups are often associated with cytotoxic effects on cancer cell lines. Research indicates that related compounds have shown antiproliferative activity against various cancer types .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of compounds similar to this compound:
Comparison with Similar Compounds
Core Heterocycle Variations
The 1,2-dihydropyridin-2-one core distinguishes this compound from analogs with pyrazolopyrimidine (e.g., 438225-09-3) or 1,2,4-triazole (e.g., 442648-07-9) cores. Pyrazolopyrimidines are often associated with kinase inhibition (e.g., JAK/STAT pathways), whereas 1,2-dihydropyridinones may exhibit broader enzymatic interactions due to their partial saturation and keto functionality .
Substituent Analysis
- Piperidine-1-sulfonyl vs. Dimethylamino/Acetyl Groups: The piperidine-sulfonyl group in the target compound contrasts with the dimethylamino and acetyl substituents in pyridin-2-one derivatives from (e.g., compounds 1 and 2).
- 2-Chloro-4-fluorophenyl vs. Thiophen-2-ylmethyl/Chlorophenyl :
The chloro-fluorophenyl group offers a balance of electronegativity and steric bulk, which may improve receptor selectivity compared to 4-chlorophenyl (e.g., 438225-09-3) or thiophene-containing analogs (e.g., 728013-05-6). Fluorine’s electronegativity can also reduce oxidative metabolism, enhancing bioavailability .
Pharmacokinetic and Pharmacodynamic Profiles
- Solubility: The sulfonyl group likely improves aqueous solubility compared to cyano-substituted analogs (e.g., pyridin-2-one(1) in ) .
- Metabolic Stability : Fluorine and chlorine substituents reduce CYP450-mediated degradation, suggesting longer half-life than furan- or thiophene-containing compounds (e.g., 442648-07-9) .
Comparative Data Table
Research Implications
The structural uniqueness of this compound positions it as a promising candidate for targeting enzymes requiring both hydrophobic and polar interactions. However, empirical studies are needed to validate its pharmacokinetic advantages over analogs, particularly in vivo efficacy and toxicity profiles.
Q & A
Q. What advanced techniques validate crystallinity and polymorphic forms?
- Methodological Answer : Perform:
- PXRD : Compare diffraction patterns with simulated data (Mercury software).
- DSC/TGA : Identify melting points and thermal degradation profiles.
- Single-Crystal X-ray Diffraction : Resolve absolute configuration (space group P21/c, Z=4) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across studies?
- Methodological Answer : Re-evaluate experimental variables:
- Cell Line Variability : Test across multiple lines (e.g., HT-29 vs. A549).
- Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (48–72 hrs).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance .
Methodological Optimization
Q. What purification techniques maximize yield while retaining compound stability?
- Methodological Answer : Use:
- Flash Chromatography : Biotage systems with KP-Sil columns (gradient elution).
- Recrystallization : Ethanol/water mixtures (80:20 v/v) at 4°C.
- Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis .
Q. How can stability studies under varying pH and temperature conditions be designed?
- Methodological Answer : Conduct accelerated stability testing:
- pH Range : 1.2 (HCl) to 7.4 (phosphate buffer).
- Temperature : 25°C, 40°C, and 60°C.
- Analysis : HPLC at 0, 1, 3, and 6 months to track degradation (e.g., sulfone oxidation) .
Advanced Characterization
Q. What role does X-ray crystallography play in confirming the stereochemistry of this compound?
Q. How can researchers leverage QSAR modeling to predict toxicity profiles?
- Methodological Answer : Develop QSAR models using:
- Descriptors : LogP, topological surface area, HOMO/LUMO energies.
- Databases : PubChem BioAssay data for hepatotoxicity endpoints.
- Validate with in vivo zebrafish embryo assays (LC50 determination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
